3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry due to its potential biological activities
Preparation Methods
The synthesis of 3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted to form the piperidine core.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a 4-chlorobenzyl halide.
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated precursor.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine nitrogen, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione core, leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents at the phenyl rings.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs due to its potential biological activities, such as enzyme inhibition and receptor modulation.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is used as a chemical probe to study the structure-activity relationships of related compounds and to identify new therapeutic targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound features a similar piperidine core but with different substituents, leading to distinct chemical properties and biological activities.
Pyrrolidine-2,5-dione Derivatives: Compounds with a pyrrolidine-2,5-dione core but different substituents can exhibit varying biological activities and chemical reactivity.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group but different core structures can have different pharmacological profiles and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22ClFN2O2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22ClFN2O2/c23-17-3-1-15(2-4-17)13-16-9-11-25(12-10-16)20-14-21(27)26(22(20)28)19-7-5-18(24)6-8-19/h1-8,16,20H,9-14H2 |
InChI Key |
FVVWCJCVWCZGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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